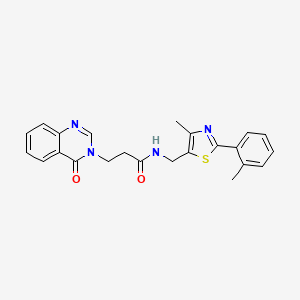

3-Octyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Octyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities

Mechanism of Action

Target of Action

The primary target of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle.

Mode of Action

This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division. The compound’s interaction with its target results in significant changes in the cell, primarily affecting cell proliferation.

Biochemical Pathways

The compound’s action on the CDC25 enzyme affects the cell cycle regulation pathway . The inhibition of CDC25 disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division. This disruption can lead to cell cycle arrest, preventing the proliferation of cells.

Pharmacokinetics

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the compound’s action is a significant decrease in cell proliferation . By inhibiting the CDC25 enzyme, the compound disrupts the cell cycle, leading to a halt in cell division. This effect is particularly relevant in the context of cancer therapeutics, where the aim is to stop the uncontrolled proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

3-Octyl-2-thioxo-1,3-thiazolidin-4-one has been found to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, thiazolidin-4-one derivatives have been reported to inhibit various enzymes and cell lines, playing a significant role in anticancer activity .

Cellular Effects

The effects of this compound on cells are primarily related to its anticancer properties . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidinone derivatives .

Industrial Production Methods

Industrial production methods for thiazolidinones, including this compound, often employ green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Octyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Octyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Glitazones (1,3-thiazolidine-2,4-diones): Known for their antidiabetic properties.

Rhodanines (2-thioxo-1,3-thiazolidin-4-ones): Exhibit antimicrobial and anticancer activities.

Pseudothiohydantoins (2-imino-1,3-thiazolidine-2-4-ones): Have various pharmacological applications.

Uniqueness

3-Octyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique octyl group, which enhances its lipophilicity and potential for crossing biological membranes. This property makes it particularly effective in biological applications compared to other thiazolidinone derivatives .

Properties

IUPAC Name |

3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-8-12-10(13)9-15-11(12)14/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPXBQVOJNAKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)

![1-benzyl-3'-(4-fluorophenyl)-5-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2476219.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)

![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)

![2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid](/img/structure/B2476230.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)